Leukotriene C-5

Description

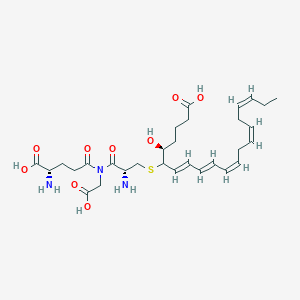

Leukotriene C-5 (LTC5) is a cysteinyl leukotriene (cysLT) derived from eicosapentaenoic acid (EPA, 20:5 n-3) through the 5-lipoxygenase (5-LO) pathway. Like its homolog LTC4 (derived from arachidonic acid, AA), LTC5 is classified as a slow-reacting substance (SRS) and plays roles in inflammatory and immune responses . Structurally, LTC5 contains a glutathione moiety conjugated to a hydroxylated EPA backbone, distinguishing it from other leukotrienes in precursor origin and downstream signaling . Its biosynthesis involves the conversion of EPA to leukotriene A5 (LTA5) via 5-LO and 5-lipoxygenase-activating protein (FLAP), followed by conjugation with glutathione by LTC4 synthase .

Properties

CAS No. |

75207-09-9 |

|---|---|

Molecular Formula |

C30H45N3O9S |

Molecular Weight |

623.8 g/mol |

IUPAC Name |

(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-[[(4S)-4-amino-4-carboxybutanoyl]-(carboxymethyl)amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(32)29(40)33(20-28(38)39)26(35)19-18-22(31)30(41)42/h3-4,6-7,9-13,16,22-25,34H,2,5,8,14-15,17-21,31-32H2,1H3,(H,36,37)(H,38,39)(H,41,42)/b4-3-,7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25?/m0/s1 |

InChI Key |

DYFVTVOONQKMNM-XWCRBLDASA-N |

SMILES |

CCC=CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C=C\C=C\C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |

Canonical SMILES |

CCC=CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |

Synonyms |

5-hydroxy-6-S-glutathionyl-7,9,11,14,17-eicosapentaenoic acid leukotriene C-5 leukotriene C5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Features of Leukotriene C-5 and Analogues

| Compound | Precursor Fatty Acid | Series | Key Enzymes | Glutathione Conjugation | Major Biosynthetic Pathway |

|---|---|---|---|---|---|

| Leukotriene C5 | EPA (20:5 n-3) | 5-series | 5-LO, FLAP, LTC4 synthase | Yes | EPA → LTA5 → LTC5 |

| Leukotriene C4 | AA (20:4 n-6) | 4-series | 5-LO, FLAP, LTC4 synthase | Yes | AA → LTA4 → LTC4 |

| Leukotriene C3 | Eicosatrienoic acid (20:3 n-9) | 3-series | 5-LO, FLAP | Yes | 20:3 n-9 → LTA3 → LTC3 |

| Leukotriene B4 | AA (20:4 n-6) | 4-series | LTA4 hydrolase | No | AA → LTA4 → LTB4 |

- Precursor Specificity : LTC5 originates from EPA (n-3), while LTC4 and LTB4 derive from AA (n-6). This distinction influences their pro-inflammatory potency and receptor binding .

- Enzymatic Pathways : All cysLTs (LTC3, LTC4, LTC5) require 5-LO and FLAP for initial oxygenation but diverge in precursor utilization .

Metabolic Pathways and Catabolism

- Omega-Oxidation : LTC5 and LTC4 undergo ω-hydroxylation to form 20-hydroxy metabolites, but LTC5’s longer EPA chain may slow this process .

- Enzyme Sensitivity : Gamma-glutamyl transpeptidase converts LTC5 to LTD5, analogous to LTC4 → LTD4 conversion .

- Anti-Inflammatory Modulation : EPA-derived LTC5 is associated with lipid metabolism regulation (e.g., increased levels post-koumiss administration), contrasting with AA-derived LTC4’s pro-inflammatory dominance .

Research Findings and Clinical Implications

Q & A

Q. What are the key enzymatic pathways involved in Leukotriene C₅ biosynthesis, and how do they differ from other cysteinyl leukotrienes?

Leukotrienes are synthesized via the 5-lipoxygenase (5-LO) pathway. LTC₅ biosynthesis likely involves the conjugation of arachidonic acid derivatives with glutathione, similar to LTC₄. Critical enzymes include 5-LO, 5-LO-activating protein (FLAP), and LTC₄ synthase. Differences in substrate specificity (e.g., carbon chain length or double-bond positioning) may distinguish LTC₅ from LTC₄ . Methodologically, enzyme activity assays (e.g., HPLC-MS for metabolite detection) and genetic knockout models (e.g., 5-LO-deficient mice) are used to validate pathways .

Q. What experimental techniques are recommended for quantifying LTC₅ in biological samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting leukotrienes due to its sensitivity and specificity. Immunoassays (e.g., ELISA) are alternative options but require rigorous validation to avoid cross-reactivity with structurally similar leukotrienes . Sample preparation must include protease inhibitors and rapid processing to prevent degradation .

Q. How does LTC₅ contribute to inflammatory pathologies such as asthma or atherosclerosis?

LTC₅, like other cysteinyl leukotrienes, binds to CysLT receptors, inducing bronchoconstriction, vascular permeability, and leukocyte recruitment. In atherosclerosis, genetic polymorphisms in 5-LO/FLAP pathways correlate with plaque formation, suggesting a role in endothelial dysfunction. In vitro models (e.g., endothelial cell cultures) and animal studies (e.g., ApoE⁻/⁻ mice) are used to assess mechanistic contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in LTC₅'s reported roles in renal function versus systemic inflammation?

Discrepancies arise from tissue-specific receptor expression and metabolite stability. For example, renal LTC₅ synthase activity may localize effects to glomerular inflammation, while systemic degradation limits peripheral impacts. Robust study design should include:

Q. What challenges arise in modeling LTC₅'s in vivo interactions, and how can they be mitigated?

Key challenges include:

- Short half-life : Use stable isotope-labeled analogs for tracking.

- Species-specific metabolism : Cross-validate findings in humanized models.

- Redundant pathways : Combine knockout models (e.g., 5-LO⁻/⁻) with receptor antagonists to isolate LTC₅-specific effects. Advanced imaging (e.g., intravital microscopy) can visualize real-time leukocyte-endothelial interactions .

Q. What novel methodologies are emerging for targeting LTC₅ synthesis in therapeutic development?

Recent approaches include:

- RNA interference : Silencing FLAP or LTC₄ synthase mRNA to reduce biosynthesis.

- Allosteric inhibitors : Targeting 5-LO/FLAP protein-protein interactions.

- Dual-pathway inhibitors : Combining 5-LO and cyclooxygenase-2 (COX-2) blockade to minimize compensatory inflammation. Preclinical validation requires multi-omics integration (e.g., metabolomics and transcriptomics) .

Methodological Considerations

- Experimental Design : Include sham controls and dose-response curves to account for off-target effects .

- Data Interpretation : Use multivariate regression to distinguish LTC₅-specific effects from confounding mediators (e.g., prostaglandins) .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and ensure blinding in clinical cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.